molecular formula C12H14O2 B058539 6-Methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 124688-07-9

6-Methoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B058539
CAS No.: 124688-07-9
M. Wt: 190.24 g/mol
InChI Key: NFXFFWSSQPGDOX-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-1-indanone is a chemical compound belonging to the indanone family Indanones are known for their versatile reactivity and are often used as intermediates in organic synthesis

Preparation Methods

The synthesis of 6-Methoxy-2,2-dimethyl-1-indanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of m-methyl benzoyl chloride with propylene, followed by a Friedel-Crafts alkylation reaction . This method is advantageous due to its short synthetic route and high yield, making it suitable for industrial production. Another approach involves the use of α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .

Chemical Reactions Analysis

6-Methoxy-2,2-dimethyl-1-indanone undergoes various chemical reactions, including:

Scientific Research Applications

6-Methoxy-2,2-dimethyl-1-indanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-1-indanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The presence of the methoxy and methyl groups influences its binding affinity and reactivity, making it a valuable compound for studying enzyme-substrate interactions .

Comparison with Similar Compounds

6-Methoxy-2,2-dimethyl-1-indanone can be compared with other indanone derivatives such as 2,6-dimethyl-1-indanone and 5-methoxy-1-indanone . While these compounds share a similar core structure, the presence and position of the methoxy and methyl groups confer unique chemical properties and reactivity. For example, 5-methoxy-1-indanone has a methoxy group at the 5th position, which affects its electronic properties and reactivity differently compared to 6-Methoxy-2,2-dimethyl-1-indanone.

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXFFWSSQPGDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435270
Record name 6-methoxy-2,2-dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124688-07-9
Record name 6-methoxy-2,2-dimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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